molecular formula C12H15FN2O B13260998 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one

1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13260998
M. Wt: 222.26 g/mol
InChI Key: LOWDNTWQJJDMKY-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C12H15FN2O It is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-fluorophenylpiperazine with an appropriate ethanone derivative. One common method includes the use of 4-fluorophenylpiperazine and acetyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group enhances the compound’s ability to cross the blood-brain barrier, making it a candidate for neurological research . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence serotonin and dopamine receptors.

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both the fluorophenyl group and the ethanone moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for research in various fields.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-2-4-11(13)5-3-10/h2-5,12,14H,6-8H2,1H3

InChI Key

LOWDNTWQJJDMKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=C(C=C2)F

Origin of Product

United States

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